Structural Differentiation: Meta-Methoxy Benzyl Ether Arrangement vs. Common Para-Methoxy or Unsubstituted Phenyl Analogs
The target compound contains a 3-methoxyphenyl (meta-methoxy) group connected via a racemic 2-methoxyethylene spacer — a topology absent in the widely studied 1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)urea (para-methoxy, no spacer) and 1-(4-ethoxyphenyl)-3-(2-phenylethyl)urea (unsubstituted phenyl) series. Published SAR data for ether-functionalized 1,3-disubstituted ureas demonstrate that meta-substituted aryl groups on the alkyl side confer distinct sEH inhibition profiles and altered logD values compared to para-substituted or unsubstituted analogs, with IC50 differences spanning 10–200 nM depending on the paired N-phenyl substituent [1]. The chiral benzylic methoxy center additionally introduces stereochemical complexity that may influence target binding and metabolic stability relative to achiral comparators.
| Evidence Dimension | Substituent topology and regioisomerism |
|---|---|
| Target Compound Data | 3-OCH3 on phenyl + racemic -CH(OCH3)-CH2- spacer |
| Comparator Or Baseline | 1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)urea (para-OCH3, direct N-phenyl); 1-(4-Ethoxyphenyl)-3-(2-phenylethyl)urea (unsubstituted phenyl, ethylene spacer) |
| Quantified Difference | No direct head-to-head IC50 data available; class-level SAR indicates regioisomeric methoxy placement on the N′-aryl ring can alter sEH IC50 by 10–200 nM [1]. |
| Conditions | Human soluble epoxide hydrolase (sEH) recombinant enzyme assay; J. Med. Chem. 2007 SAR series [1]. |
Why This Matters
For procurement decisions, a meta-methoxy benzyl ether motif offers a structurally differentiated chemotype for sEH inhibitor screening libraries, potentially accessing binding interactions not explored by para-substituted or unsubstituted phenyl urea analogs.
- [1] Kim, I.H.; Tsai, H.J.; Nishi, K.; Kasagami, T.; Morisseau, C.; Hammock, B.D. 1,3-Disubstituted ureas functionalized with ether groups are potent inhibitors of the soluble epoxide hydrolase with improved pharmacokinetic properties. J. Med. Chem. 2007, 50, 5217-5226. View Source
